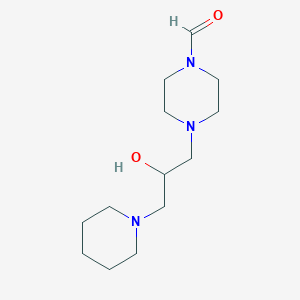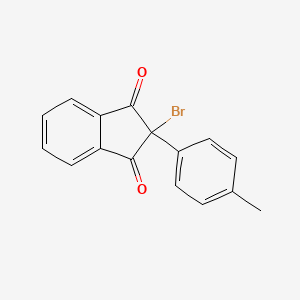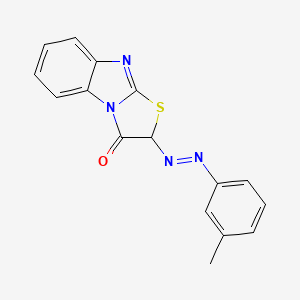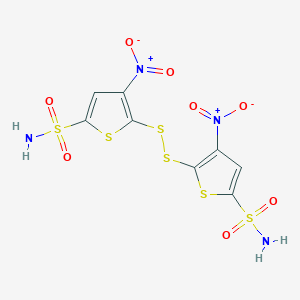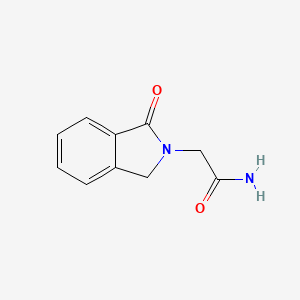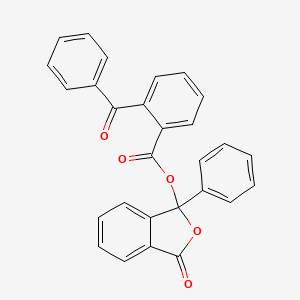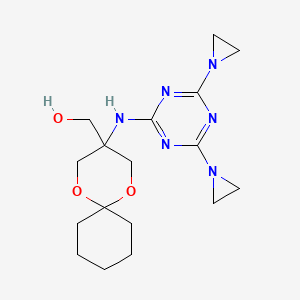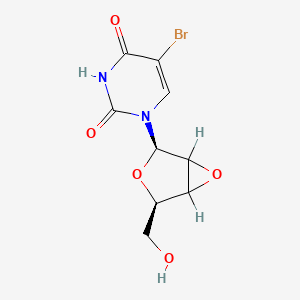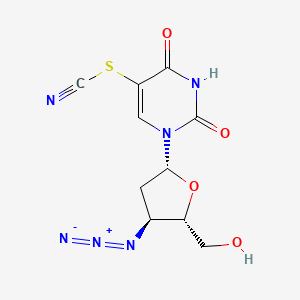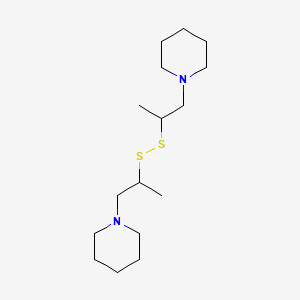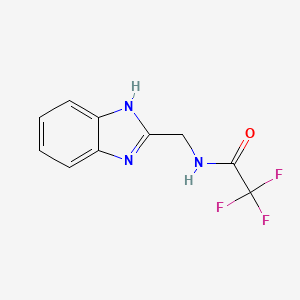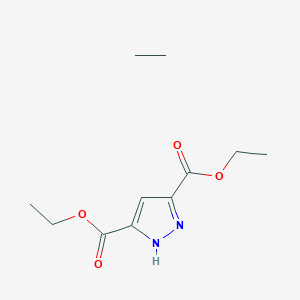
diethyl 1H-pyrazole-3,5-dicarboxylate;ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3,5-pyrazoledicarboxylate is an organic compound with the molecular formula C9H12N2O4. It is a derivative of pyrazole, characterized by the presence of two ester groups at the 3 and 5 positions of the pyrazole ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 3,5-pyrazoledicarboxylate can be synthesized through several methods. One common approach involves the reaction of pyrazole with diethyl oxalate under basic conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated and stirred to facilitate the reaction, resulting in the formation of diethyl 3,5-pyrazoledicarboxylate .
Industrial Production Methods
In industrial settings, the production of diethyl 3,5-pyrazoledicarboxylate often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through recrystallization or distillation to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3,5-pyrazoledicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-3,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole-3,5-dicarboxylic acid.
Reduction: Diethyl 3,5-pyrazoledicarboxylate alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Diethyl 3,5-pyrazoledicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of organic conductive materials, luminescent materials, and photonic devices
Mécanisme D'action
The mechanism of action of diethyl 3,5-pyrazoledicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, some pyrazole derivatives are known to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 3,4-pyrroledicarboxylate: Similar in structure but with different reactivity and applications.
Diethyl 2,3-pyridinedicarboxylate: Another ester derivative with distinct chemical properties.
Diethyl acetylenedicarboxylate: Known for its use in cycloaddition reactions
Uniqueness
Diethyl 3,5-pyrazoledicarboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H18N2O4 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
diethyl 1H-pyrazole-3,5-dicarboxylate;ethane |
InChI |
InChI=1S/C9H12N2O4.C2H6/c1-3-14-8(12)6-5-7(11-10-6)9(13)15-4-2;1-2/h5H,3-4H2,1-2H3,(H,10,11);1-2H3 |
Clé InChI |
PQDIINZTFCIKBS-UHFFFAOYSA-N |
SMILES canonique |
CC.CCOC(=O)C1=CC(=NN1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


